Dihydrorhodamine 6G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

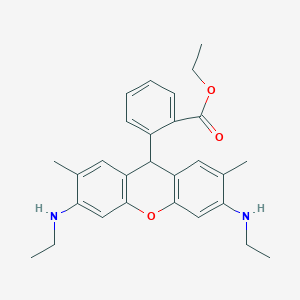

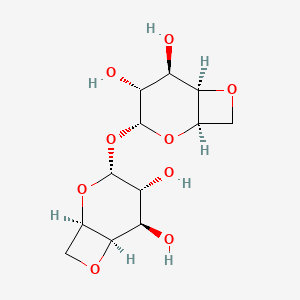

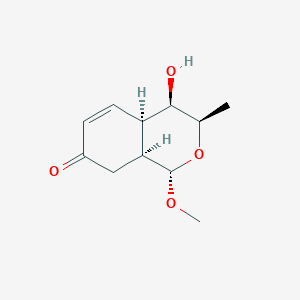

Dihydrorhodamine 6G (DHR 6G), also known as Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, primarily targets reactive oxygen species (ROS) , including superoxide . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .

Mode of Action

DHR 6G is a non-fluorescent compound that readily enters most cells . Once inside the cell, it is oxidized by ROS or cellular redox systems, transforming into the fluorescent Rhodamine 6G . This transformation allows for the detection of ROS within the cell .

Biochemical Pathways

The primary biochemical pathway affected by DHR 6G involves the detection of ROS. The oxidation of DHR 6G to Rhodamine 6G serves as an indicator of the presence and activity of ROS within the cell . This can be particularly useful in studying oxidative stress, inflammation, and other conditions where ROS are involved.

Pharmacokinetics

It is known that dhr 6g readily enters cells , suggesting efficient absorption and distribution. Once inside the cell, it undergoes metabolic transformation (oxidation) to become Rhodamine 6G .

Result of Action

The oxidation of DHR 6G results in the production of fluorescent Rhodamine 6G, which accumulates in mitochondrial membranes . This fluorescence allows for the visualization and quantification of ROS within the cell, providing a valuable tool for studying cellular oxidative processes.

Action Environment

The action of DHR 6G is influenced by the cellular environment, particularly the presence of ROS and the activity of cellular redox systems . The efficiency of DHR 6G oxidation may also be influenced by factors such as pH, temperature, and the presence of other cellular components.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dihydrorhodamine 6G involves several stepsThe reaction conditions often require the use of organic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities .

Análisis De Reacciones Químicas

Types of Reactions

Dihydrorhodamine 6G undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorescent rhodamine 6G, which is used in detecting ROS.

Reduction: Reduction reactions can convert rhodamine 6G back to its non-fluorescent form.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include fluorescent rhodamine 6G and its various derivatives, which are used in a wide range of applications from biological imaging to chemical sensing .

Aplicaciones Científicas De Investigación

Dihydrorhodamine 6G has numerous applications in scientific research:

Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

Biology: Employed in cell imaging to detect ROS and study cellular oxidative stress.

Medicine: Utilized in diagnostic assays to detect oxidative damage in tissues and cells.

Industry: Applied in the development of light-transmitting materials and construction boards.

Comparación Con Compuestos Similares

Similar Compounds

Rhodamine 6G: The parent compound, known for its strong fluorescence and use in similar applications.

Dihydrorhodamine 123: Another derivative used for detecting intracellular hydrogen peroxide.

Fluorescein: A widely used fluorescent dye with different spectral properties.

Uniqueness

Dihydrorhodamine 6G is unique due to its high sensitivity to ROS and its ability to penetrate cell membranes easily. This makes it particularly useful for studying oxidative stress in live cells .

Propiedades

IUPAC Name |

ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJYUNAFKYHMAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

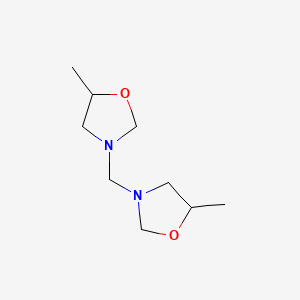

![(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one](/img/structure/B1221314.png)

![4-[(3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1221316.png)

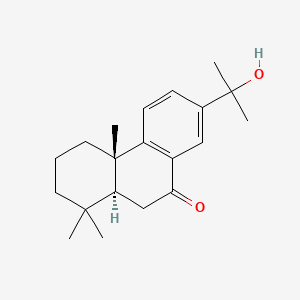

![[(3R,4S)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B1221326.png)